molecular formula C19H22N4S2 B11503039 3-phenyl-7-(piperidin-1-yl)-5-propyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione

3-phenyl-7-(piperidin-1-yl)-5-propyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione

Cat. No.: B11503039
M. Wt: 370.5 g/mol
InChI Key: PPQTVOZHUPXBLF-UHFFFAOYSA-N
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Description

3-phenyl-7-(piperidin-1-yl)-5-propyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione is a heterocyclic compound that belongs to the thiazolopyrimidine family. This compound is characterized by its unique structure, which includes a thiazole ring fused to a pyrimidine ring, with additional phenyl, piperidinyl, and propyl substituents. The compound has garnered interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-phenyl-7-(piperidin-1-yl)-5-propyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by the cyclization of appropriate α-haloketones with thiourea under basic conditions.

    Formation of the Pyrimidine Ring: The pyrimidine ring is then constructed by the condensation of the thiazole intermediate with suitable amidines or guanidines.

    Introduction of Substituents: The phenyl, piperidinyl, and propyl groups are introduced through various substitution reactions, often involving nucleophilic aromatic substitution or alkylation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-phenyl-7-(piperidin-1-yl)-5-propyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to reduce specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl or piperidinyl rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Halogenating agents, alkylating agents, solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl or piperidinyl rings.

Scientific Research Applications

3-phenyl-7-(piperidin-1-yl)-5-propyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It has been studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 3-phenyl-7-(piperidin-1-yl)-5-propyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the disruption of cellular processes. For example, it may inhibit protein kinases, which play a crucial role in cell signaling and proliferation, thereby exerting anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.

    Thiazolo[4,5-d]pyrimidine: A closely related compound with a similar core structure but different substituents.

    Pyrido[2,3-d]pyrimidine: A compound with a pyridine ring fused to a pyrimidine ring, exhibiting similar chemical properties.

Uniqueness

3-phenyl-7-(piperidin-1-yl)-5-propyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione is unique due to its specific combination of substituents, which may confer distinct biological activities and chemical reactivity compared to other similar compounds. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for scientific research and potential therapeutic applications.

Properties

Molecular Formula

C19H22N4S2

Molecular Weight

370.5 g/mol

IUPAC Name

3-phenyl-7-piperidin-1-yl-5-propyl-[1,3]thiazolo[4,5-d]pyrimidine-2-thione

InChI

InChI=1S/C19H22N4S2/c1-2-9-15-20-17(22-12-7-4-8-13-22)16-18(21-15)23(19(24)25-16)14-10-5-3-6-11-14/h3,5-6,10-11H,2,4,7-9,12-13H2,1H3

InChI Key

PPQTVOZHUPXBLF-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NC2=C(C(=N1)N3CCCCC3)SC(=S)N2C4=CC=CC=C4

Origin of Product

United States

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